![molecular formula C12H18N2O4 B14145629 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol CAS No. 3480-51-1](/img/structure/B14145629.png)
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol typically involves multiple steps. One common method starts with the nitration of a methyl-substituted benzene ring to introduce the nitro group. This is followed by a series of reactions to introduce the hydroxyl and amino groups. The final step often involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the nitro group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-Hydroxyethyl(methyl)amino]ethanol: Similar in structure but lacks the nitro group.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains similar functional groups but differs in the arrangement and presence of the nitro group.
Uniqueness
What sets 2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol apart is the presence of both the nitro and hydroxyl groups, which provide unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
3480-51-1 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C12H18N2O4/c1-10-2-3-12(14(17)18)8-11(10)9-13(4-6-15)5-7-16/h2-3,8,15-16H,4-7,9H2,1H3 |
InChI-Schlüssel |
JKOPDKCZEZLALL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


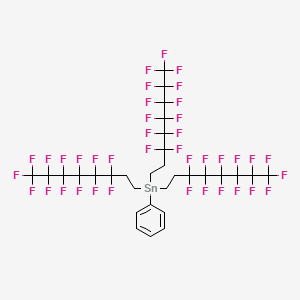
![Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14145565.png)
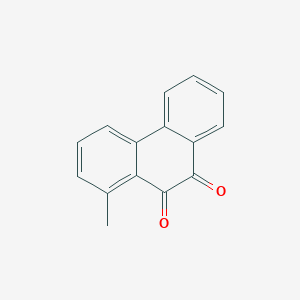
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)
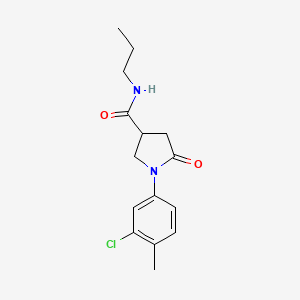
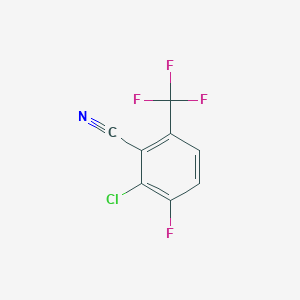
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)

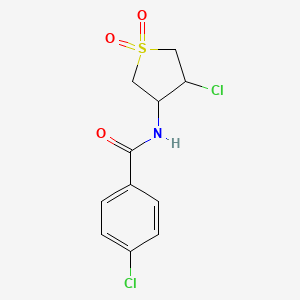
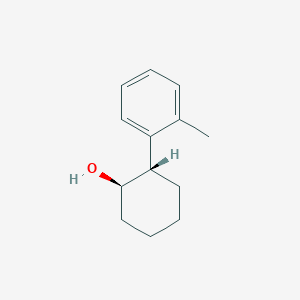
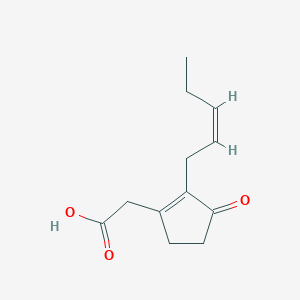
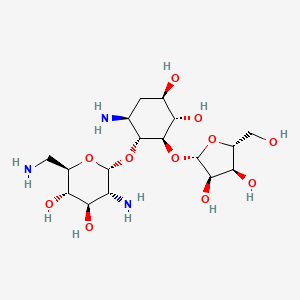
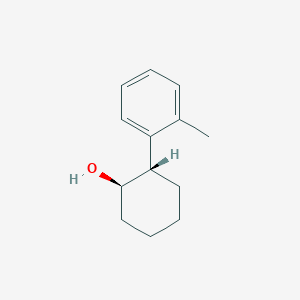
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
